Unique Kinase Inhibition Profile of [3,4-c] Scaffold Compared to [3,4-b] Isomer
The pyrazolo[3,4-c]pyridine scaffold, from which 1H-pyrazolo[3,4-C]pyridin-1-amine is derived, demonstrates a distinct and selective kinase inhibitory profile. A series of its 1,3,5- and 1,3,7-substituted derivatives exhibited potent inhibitory activity against GSK3α/β, CLK1, and DYRK1A [1]. This contrasts with the pyrazolo[3,4-b]pyridine scaffold, which is more frequently associated with anti-leukemic and DYRK1A/1B inhibition with different SAR requirements [2][3]. The [3,4-c] scaffold's activity is critically dependent on the presence of the N1-H group and the absence of bulky substituents at the 7-position, providing a clear rational basis for selecting this core for medicinal chemistry campaigns targeting these specific kinases [1].
| Evidence Dimension | Kinase Inhibition Profile |
|---|---|
| Target Compound Data | Derivatives of the [3,4-c] scaffold show activity against GSK3α/β, CLK1, and DYRK1A. SAR studies highlight the critical role of the N1-H group [1]. |
| Comparator Or Baseline | Derivatives of the [3,4-b] scaffold are associated with anti-leukemic activity and DYRK1A/1B inhibition [2][3]. |
| Quantified Difference | Not applicable (Class-level differentiation based on distinct kinase target profiles and SAR). |
| Conditions | In vitro kinase inhibition assays and molecular docking simulations for the [3,4-c] series; in vitro anticancer assays for the [3,4-b] series [1][2][3]. |
Why This Matters
This matters for procurement because it directs users to the correct isomeric scaffold for projects aimed at GSK3α/β, CLK1, or DYRK1A, avoiding time and resources spent on the less relevant [3,4-b] isomer.
- [1] Sklepari, M., Lougiakis, N., Pouli, N., Marakos, P., Mikros, E., et al. (2017). Synthesis, docking study and kinase inhibitory activity of a number of new substituted pyrazolo[3,4-c]pyridines. Chemical and Pharmaceutical Bulletin, 65(1), 66-81. https://doi.org/10.1248/cpb.c16-00704 View Source
- [2] One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents. (2021). ScienceDirect. Retrieved from https://www.sciencedirect.com View Source
- [3] Park, A., Hwang, J., Lee, J. Y., Heo, E. J., Na, Y. J., Kang, S., ... & Lee, H. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. https://doi.org/10.1016/j.bmcl.2021.128226 View Source
